molecular formula C12H16O2 B11722310 3-[2-(Benzyloxy)ethyl]oxetane

3-[2-(Benzyloxy)ethyl]oxetane

Cat. No.: B11722310
M. Wt: 192.25 g/mol
InChI Key: ABFMRDGYLUNCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Benzyloxy)ethyl]oxetane (CAS 569678-81-5) is a high-purity, liquid oxetane derivative supplied as a yellow to colorless oil. With a molecular formula of C12H16O2 and a molecular weight of 192.26 g/mol, this compound is a valuable building block in drug discovery and medicinal chemistry campaigns . The oxetane ring is an emergent, underexplored motif that offers attractive properties for modulating drug candidates, including low molecular weight, high polarity, and marked three-dimensionality . Researchers incorporate oxetane rings like the one in this compound to fine-tune crucial physicochemical properties, such as pKa, LogD, aqueous solubility, and metabolic stability . The electronegative oxygen atom of the oxetane exerts a powerful inductive electron-withdrawing effect, which can be utilized to significantly reduce the basicity of proximal amines, thereby improving a compound's pharmacokinetic profile . Furthermore, oxetanes have garnered significant interest as isosteres for carbonyl groups and gem-dimethyl moieties, offering a strategy to block metabolic weak spots without incurring the penalty of increased lipophilicity . This reagent, featuring a 3-substituted pattern, is of particular interest due to the superior stability often associated with 3,3-disubstituted oxetanes . It is recommended to store the product sealed and dry at room temperature (20 to 22 °C) to maintain its stability and purity . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(2-phenylmethoxyethyl)oxetane

InChI

InChI=1S/C12H16O2/c1-2-4-11(5-3-1)8-13-7-6-12-9-14-10-12/h1-5,12H,6-10H2

InChI Key

ABFMRDGYLUNCDW-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)CCOCC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Oxetanes and 3 2 Benzyloxy Ethyl Oxetane

Intramolecular Cyclization Approaches for Oxetane (B1205548) Ring Formationdigitellinc.com

Intramolecular cyclization is a foundational and frequently used strategy for constructing the oxetane ring. beilstein-journals.org These methods rely on the formation of a C-O bond within a single molecule that possesses a hydroxyl group and a suitably positioned leaving group. acs.org

Williamson Ether Synthesis Variantsdigitellinc.comacs.org

A classic and robust method for forming ethers, the Williamson ether synthesis is widely adapted for the intramolecular formation of oxetanes. beilstein-journals.orgthieme-connect.demasterorganicchemistry.com The reaction involves the deprotonation of a 1,3-diol derivative to form an alkoxide, which then displaces an intramolecular leaving group to yield the oxetane ring. acs.orgmasterorganicchemistry.com The efficiency of this S_N2 reaction is typically highest with primary alkyl halides. masterorganicchemistry.com

The synthesis of 3,3-disubstituted oxetanes often starts from appropriately substituted 1,3-diols. acs.orgmdpi.com One of the hydroxyl groups is converted into a good leaving group, such as a tosylate or mesylate, and the other is deprotonated by a strong base like sodium hydride (NaH) to initiate the ring-closing cyclization. acs.orgthieme-connect.de For instance, 3,3-disubstituted oxetanes have been synthesized from dimethyl malonates by reduction to the diol, followed by tosylation and base-mediated cyclization. acs.org

Table 1: Reagents for Williamson Ether Synthesis of Oxetanes

Reagent Type Examples Function
Base Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK)Deprotonates the alcohol to form the nucleophilic alkoxide.
Leaving Group Tosylates (OTs), Mesylates (OMs), Halides (I, Br, Cl)The group that is displaced by the alkoxide in the S_N2 reaction.
Solvent Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF)Provides a suitable medium for the cyclization reaction.

Cyclization of Haloalcohols and Related Precursorsacs.orgthieme-connect.de

The direct cyclization of 1,3-halohydrins under basic conditions is a fundamental approach to oxetane synthesis. thieme-connect.de This method is a direct application of the Williamson ether synthesis principle. thieme-connect.de The reaction proceeds via deprotonation of the alcohol, followed by intramolecular nucleophilic attack on the carbon bearing the halide. The choice of base and solvent is critical to favor the desired 4-exo-tet cyclization over potential side reactions. An improved synthesis of 2-methyloxetane (B110119) utilizes the reaction of 1,3-butanediol (B41344) with acetyl chloride to form a chlorohydrin acetate, which is then treated with hot alkali to induce cyclization. researchgate.net

Intermolecular Cycloaddition Reactions

Intermolecular cycloadditions provide an alternative and powerful route to oxetanes, often forming two new bonds in a single, atom-economical step. beilstein-journals.org

Paternò–Büchi [2+2] Cycloadditionsmagtech.com.cnthieme-connect.deillinois.eduorganic-chemistry.org

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that yields an oxetane. magtech.com.cnillinois.edunih.gov First reported in 1909 and later reinvestigated by Büchi, this reaction has become a key method for synthesizing a wide variety of oxetanes. beilstein-journals.orgillinois.edu The reaction is initiated by the photoexcitation of the carbonyl compound, which then adds to the alkene. organic-chemistry.org A significant advantage of this method is its ability to be used in the synthesis of 3-heteroatom-substituted oxetanes. organic-chemistry.orgorganic-chemistry.org For example, irradiating mixtures of aromatic aldehydes and silyl (B83357) enol ethers produces 3-(silyloxy)oxetanes with high diastereoselectivity. organic-chemistry.orgorganic-chemistry.org

Metal-Catalyzed Cycloadditions

Transition-metal-catalyzed reactions have emerged as a valuable tool in organic synthesis, and their application to oxetane formation is an area of active research. rsc.org While not as broadly established as other methods, certain metal-catalyzed cycloadditions offer mild conditions and high selectivity. For instance, copper(I) iodide with a 1,10-phenanthroline (B135089) ligand has been used to catalyze the intramolecular O-vinylation of γ-bromohomoallylic alcohols, leading to 2-methyleneoxetanes via a 4-exo ring closure. organic-chemistry.org

Ring Expansion and Rearrangement Strategiesdigitellinc.com

Ring expansion reactions offer a conceptually different approach to oxetanes, typically starting from smaller, more readily available epoxides. digitellinc.comacs.orgsioc-journal.cn This strategy leverages the ring strain of the three-membered ring to drive the formation of the four-membered oxetane. beilstein-journals.org A common method involves the reaction of epoxides with sulfur ylides, such as dimethyloxosulfonium methylide, in what is known as the Corey-Chaykovsky reaction. digitellinc.comthieme-connect.de This can be a one-pot conversion from a ketone, where the sulfur ylide first forms the epoxide, which then undergoes ring expansion to the oxetane. thieme-connect.de For example, this strategy has been employed in the synthesis of bioactive steroid derivatives. nih.gov

Table 2: Overview of Oxetane Synthetic Strategies

Methodology General Description Key Precursors
Williamson Ether Synthesis Intramolecular S_N2 reaction of an alkoxide with a leaving group.1,3-diols, 1,3-halohydrins
Paternò–Büchi Reaction Photochemical [2+2] cycloaddition.Carbonyl compound, alkene
Metal-Catalyzed Cycloaddition Cycloaddition facilitated by a transition metal catalyst.Varies (e.g., homoallylic alcohols)
Ring Expansion Expansion of a smaller ring, typically an epoxide.Epoxides, sulfur ylides

From Epoxide Precursors

The ring expansion of epoxides provides a versatile route to oxetane derivatives. magtech.com.cn This transformation can be achieved through various strategies, often involving the opening of the epoxide ring by a nucleophile that carries a leaving group, setting the stage for an intramolecular cyclization. acs.org

One established method involves the reaction of epoxides with a selenomethyllithium reagent. This opens the epoxide to form a hydroxyselenide intermediate, which can then be converted to a halide. Subsequent treatment with a base, such as potassium tert-butoxide (KOtBu), induces cyclization to the oxetane. acs.org

Another approach utilizes benzyl (B1604629) epoxy ethers, which upon treatment with a strong base like lithium diisopropylamide (LDA) and potassium tert-butoxide, can form a benzylic anion. This anion can then attack the epoxide intramolecularly to yield 2,3-disubstituted oxetanes. acs.org However, this method can be complicated by a competing elimination reaction. acs.org

A significant advancement in this area is the iridium-catalyzed anti-diastereo- and enantioselective coupling of primary alcohols with isoprene (B109036) oxide. This reaction produces neopentyl glycols, which are valuable precursors to 2,3-trisubstituted oxetanes bearing an all-carbon quaternary stereocenter. nih.gov The conversion of these diols to oxetanes is typically achieved through a two-step process: chemoselective tosylation of the primary alcohol followed by an SN2 cyclization promoted by a strong base like butyllithium. nih.gov

Furthermore, the treatment of α,β-epoxy diazomethyl ketones with tin(IV) chloride (SnCl4) leads to the formation of β-chloro-α-hydroxy diazoketones. These intermediates can then be converted to oxetanones using boron trifluoride etherate (BF3·OEt2). researchgate.net

The table below summarizes key methodologies for synthesizing oxetanes from epoxide precursors.

Precursor TypeReagentsIntermediateProductKey Features
General EpoxidesSelenomethyllithium, then conversion to halide and base (e.g., KOtBu)Hydroxyselenide, then halideSubstituted OxetaneVersatile for various substitution patterns. acs.org
Benzyl Epoxy EthersLiDAKOR (LDA + KOtBu)Benzylic anion2,3-Disubstituted OxetaneProvides access to specifically substituted oxetanes, though yields can be affected by elimination. acs.org
Primary Alcohols and Isoprene OxideIridium catalyst, then TsCl and BuLiNeopentyl glycol monotosylate2,3-Trisubstituted Oxetane with Quaternary CenterHighly stereoselective, enabling the synthesis of complex oxetanes. nih.gov
α,β-Epoxy Diazomethyl KetonesSnCl4, then BF3·OEt2β-Chloro-α-hydroxy diazoketoneOxetanoneUseful for accessing oxetane-3-one derivatives. researchgate.net

From Other Cyclic Ethers

While the transformation of other cyclic ethers into oxetanes is less common than synthesis from acyclic precursors, certain ring contraction or rearrangement methodologies can be employed. However, the primary focus in the literature remains on building the strained oxetane ring from more flexible starting materials. The inherent stability of larger rings like tetrahydrofurans (THFs) and tetrahydropyrans (THPs) makes their conversion to the more strained oxetane system thermodynamically unfavorable without specific driving forces. organic-chemistry.org

Stereoselective Synthesis of Oxetane Derivatives

The synthesis of chiral, non-racemic oxetane derivatives is of paramount importance for their application in medicinal chemistry. Several strategies have been developed to control the stereochemistry of the oxetane ring.

Chiral Auxiliaries and Asymmetric Catalysis

The use of chiral auxiliaries and asymmetric catalysis represents a powerful approach to enantiomerically enriched oxetanes. organic-chemistry.org For instance, the desymmetrization of oxetanes using a chiral auxiliary like tert-butylsulfinamide in the presence of an indium triflate (In(OTf)3) catalyst can produce chiral pyrrolidines with excellent diastereoselectivity. organic-chemistry.org While this example demonstrates the reactivity of oxetanes, the principles of using chiral auxiliaries can be applied to their synthesis as well.

A more direct method involves the enantioselective reduction of β-halo ketones using a chiral reducing agent, such as a catalyst generated in situ from lithium borohydride (B1222165) and a chiral ligand. The resulting chiral halohydrin can then be cyclized to the corresponding oxetane without racemization. acs.org

Chiral phosphoric acids have also emerged as effective catalysts for the asymmetric synthesis of various heterocyclic compounds, including those derived from oxetane precursors. organic-chemistry.orgnih.govacs.org These Brønsted acid catalysts can facilitate the enantioselective desymmetrization of oxetanes through intramolecular ring-opening with a tethered nucleophile, leading to chiral products with high enantiomeric excess. researchgate.net

The table below highlights some asymmetric catalytic approaches to oxetane synthesis.

MethodCatalyst/AuxiliaryPrecursorKey Outcome
Enantioselective ReductionIn situ generated chiral borohydride reagentβ-Halo ketoneEnantioenriched 2-aryl-substituted oxetanes. acs.org
Asymmetric DesymmetrizationChiral Phosphoric AcidOxetane with internal nucleophileChiral tetrahydrothiophenes and tetrahydroselenophenes. researchgate.net
Iridium-Catalyzed C-C CouplingChiral Iridium ComplexPrimary alcohol and isoprene oxideanti-Diastereo- and enantioselective formation of precursors to 2,3-trisubstituted oxetanes. nih.gov

Enzymatic Kinetic Resolution in Oxetane Synthesis

Biocatalysis offers a highly selective method for obtaining chiral compounds, and its application to oxetane synthesis is a growing field of interest. nih.govresearchgate.net Enzymatic kinetic resolution (EKR) is a prominent technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate and the product.

Halohydrin dehalogenases (HHDHs) are particularly noteworthy enzymes in this context. nih.govresearchgate.net Originally recognized for their role in epoxide transformations, engineered HHDHs have been developed to catalyze the stereoselective kinetic resolution of chiral oxetanes. nih.gov These engineered enzymes can perform either the dehalogenation of γ-haloalcohols to form chiral oxetanes or the ring-opening of racemic oxetanes to yield enantiopure 1,3-disubstituted alcohols and the remaining enantiopure oxetane. nih.gov This dual capability provides access to both (R)- and (S)-configured products with high enantioselectivity (often >99% ee) and catalytic activity. nih.gov

Lipases are another class of enzymes utilized in the kinetic resolution of oxetane precursors. rsc.org For example, porcine pancreas lipase (B570770) (PPL) has been used for the resolution of a trans-3,4-disubstituted oxetane derivative, demonstrating preferential acylation of one enantiomer. rsc.org The choice of acylating agent can significantly impact the enantioselectivity of the resolution. rsc.org

The following table summarizes the application of enzymes in the stereoselective synthesis of oxetanes.

EnzymeMethodSubstrateOutcome
Engineered Halohydrin Dehalogenase (HheC)Kinetic ResolutionRacemic oxetanes or γ-haloalcoholsEnantiomerically enriched oxetanes and 1,3-disubstituted alcohols with high ee (>99%). nih.gov
Porcine Pancreas Lipase (PPL)Kinetic ResolutionRacemic trans-3,4-disubstituted oxetaneResolution via enantioselective acylation. rsc.org

Specific Synthesis of 3-[2-(Benzyloxy)ethyl]oxetane and Analogues

The synthesis of specifically substituted oxetanes like this compound requires a targeted approach, focusing on the preparation of precursors that contain the desired benzyloxyethyl side chain.

Design and Preparation of Benzyloxy-Containing Precursors

The synthesis of this compound and its analogues typically begins with the construction of an acyclic precursor containing a 1,3-diol or a related functional group arrangement, along with the benzyloxyethyl moiety. The Williamson etherification is a common and powerful strategy for the final ring-closing step. acs.orgbeilstein-journals.org

A plausible synthetic route could start from a commercially available or readily synthesized benzyloxy-containing building block. For instance, a precursor like 2-(3-(benzyloxy)phenyl)ethanol (B1342356) could potentially be modified to introduce the necessary functionality for oxetane formation.

A general strategy involves the creation of a 1,3-diol derivative where one of the hydroxyl groups is primary and the other is tertiary, and the desired substituent is attached at the appropriate position. The primary hydroxyl group can be selectively converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base then facilitates an intramolecular SN2 reaction, where the remaining hydroxyl group acts as the nucleophile to displace the leaving group and form the oxetane ring. acs.org

The synthesis of 3-benzyloxetane has been achieved from a diol precursor via the formation of a cyclic carbonate, which is then transformed into the target oxetane. acs.org This highlights the use of cyclic intermediates to control the regiochemistry of the cyclization.

For the synthesis of 3-(4-(benzyloxy)phenyl)oxetan-3-ol, a key precursor, oxetan-3-one, is reacted with a Grignard or organolithium reagent derived from 1-(benzyloxy)-4-bromobenzene. mdpi.com This demonstrates the utility of oxetan-3-one as a versatile building block for accessing 3-substituted oxetanes. acs.orgacs.org Further functionalization can then be carried out on the resulting oxetanol.

The table below outlines precursor strategies for benzyloxy-containing oxetanes.

Target Oxetane TypePrecursor StrategyKey Building BlockCyclization Method
3-Substituted OxetaneSynthesis of a substituted 1,3-diol, followed by selective activation and cyclization.Diol with the desired substituent.Williamson Etherification. acs.org
3-Aryloxetan-3-olNucleophilic addition to oxetan-3-one.Oxetan-3-one and a benzyloxy-substituted aryl halide.Grignard or Organolithium addition. mdpi.com
3-BenzyloxetaneConversion of a diol to a cyclic carbonate intermediate.Diol precursor.Ring transformation of the cyclic carbonate. acs.org

Strategic Incorporation of the Ethyl Linker

The synthesis of this compound requires a strategic approach to introduce the C2-ethyl linker onto the oxetane ring at the C-3 position. A prevalent and effective methodology involves a multi-step sequence commencing with the commercially available oxetan-3-one. This strategy builds the carbon skeleton of the side chain first, followed by functional group manipulations to arrive at the target structure. The key steps include a carbon-carbon bond-forming reaction to create the ethylidene group, followed by reduction and subsequent etherification.

A cornerstone of this synthetic route is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.comresearchgate.net This olefination reaction is highly reliable for converting aldehydes and ketones into alkenes, often with excellent stereoselectivity for the (E)-isomer when using stabilized phosphonate (B1237965) ylides. wikipedia.orgorganic-chemistry.org For the synthesis of the ethyl linker precursor, oxetan-3-one is treated with a phosphonate reagent such as triethyl phosphonoacetate. wikipedia.org The reaction begins with the deprotonation of the phosphonate to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of oxetan-3-one. wikipedia.org This is followed by the formation of an oxaphosphetane intermediate which subsequently collapses to yield the desired alkene, ethyl (oxetan-3-ylidene)acetate, and a water-soluble phosphate (B84403) byproduct that is easily removed. wikipedia.orgorganic-chemistry.org

The general reaction scheme is outlined below:

Scheme 1: Horner-Wadsworth-Emmons Olefination of Oxetan-3-one

A phosphonate ylide, generated from triethyl phosphonoacetate and a base, reacts with oxetan-3-one to yield ethyl (oxetan-3-ylidene)acetate.

With the exocyclic double bond in place, the next strategic step is the saturation of this bond to form the ethyl linker. This is typically achieved through catalytic hydrogenation. The hydrogenation of ethyl (oxetan-3-ylidene)acetate to ethyl 2-(oxetan-3-yl)acetate can be performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reduction is generally efficient and provides the saturated ester in high yield.

The subsequent step involves the reduction of the ester functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation. The treatment of ethyl 2-(oxetan-3-yl)acetate with LiAlH₄ in an appropriate solvent like tetrahydrofuran (THF) effectively reduces the ester to 2-(oxetan-3-yl)ethanol (B1589197). This intermediate alcohol is a crucial building block for the final etherification step.

The final stage of the synthesis is the introduction of the benzyl protecting group via a Williamson ether synthesis. organic-chemistry.orgnih.gov The hydroxyl group of 2-(oxetan-3-yl)ethanol is first deprotonated using a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. nih.gov This alkoxide then undergoes a nucleophilic substitution reaction (Sɴ2) with benzyl bromide to furnish the target compound, this compound. organic-chemistry.orgnih.gov

The following table summarizes the key transformations in this synthetic pathway.

StepReactionStarting MaterialKey ReagentsProductReported Yield (Analogous Reactions)
1Horner-Wadsworth-Emmons OlefinationOxetan-3-oneTriethyl phosphonoacetate, Base (e.g., NaH)Ethyl (oxetan-3-ylidene)acetate73% mdpi.com
2Catalytic HydrogenationEthyl (oxetan-3-ylidene)acetateH₂, 5% Pd/CEthyl 2-(oxetan-3-yl)acetate85-92%
3Ester ReductionEthyl 2-(oxetan-3-yl)acetateLithium aluminum hydride (LiAlH₄)2-(Oxetan-3-yl)ethanol85%
4Williamson Ether Synthesis2-(Oxetan-3-yl)ethanolSodium hydride (NaH), Benzyl bromideThis compoundHigh (General method) nih.gov

This interactive table summarizes the synthetic sequence for preparing this compound.

This strategic sequence, starting from a simple cyclic ketone, allows for the efficient and controlled construction of the desired 3-substituted oxetane. Each step utilizes well-established and high-yielding reactions, making it a robust method for accessing this compound and related derivatives.

Functionalization and Derivatization of Oxetane Scaffolds

Direct Functionalization of Pre-formed Oxetane (B1205548) Rings

Direct functionalization of an existing oxetane ring presents a powerful method for creating analogues without de novo ring synthesis. These strategies can target the carbon atoms of the oxetane ring, with selectivity often dictated by the reaction conditions and the substitution pattern of the starting material.

Functionalization at the C3 position of a pre-existing 3-substituted oxetane is a synthetic challenge. Direct C-H activation at the C3 position of 3-alkyloxetanes is not a commonly reported transformation, as the C-H bonds alpha to the ring oxygen (at the C2 and C4 positions) are generally more activated towards radical-mediated functionalization. utexas.edu

Therefore, strategies for introducing new groups at the C3 position typically rely on versatile building blocks that already possess a handle for functionalization. The most common precursor is oxetan-3-one, which can undergo nucleophilic additions or reductive aminations to install a wide array of substituents at the C3 position. acs.orgthieme-connect.de Another approach involves the use of 3-halooxetanes, which can participate in nucleophilic substitution (SN2) reactions or form organometallic reagents. nih.gov For instance, 3-iodooxetane (B1340047) can be converted into the highly reactive 3-oxetanyllithium using flash chemistry, which can then be trapped with various electrophiles to yield 3-substituted oxetanes. nih.gov While these methods don't start with 3-[2-(Benzyloxy)ethyl]oxetane, they represent the primary strategies for accessing C3-functionalized oxetanes that could be analogues of the title compound.

A summary of common C3 functionalization approaches using oxetane precursors is presented below.

PrecursorReagentsProduct TypeReference(s)
Oxetan-3-oneOrganolithium/Grignard reagents3-Alkyl/Aryl-oxetan-3-ols nih.gov
Oxetan-3-oneAmines, NaBH(OAc)₃3-Aminooxetanes thieme-connect.de
3-Iodooxetanen-BuLi, Electrophile (E+)3-E-oxetanes nih.gov
3-HalooxetaneNucleophiles (Nu⁻)3-Nu-oxetanes nih.gov

This table presents general strategies for C3 functionalization, which are foundational for synthesizing a variety of 3-substituted oxetanes.

Regioselective and chemoselective reactions on the this compound scaffold allow for the modification of the oxetane ring while the benzyloxyethyl side chain remains intact.

Regioselectivity refers to the preferential reaction at one site over another. In the case of unsymmetrical oxetanes, ring-opening reactions are highly dependent on conditions. magtech.com.cn

Acid-Catalyzed Opening : In the presence of a Brønsted or Lewis acid, weak nucleophiles typically attack the more substituted C3 carbon. This proceeds via a stabilized carbenium-ion-like transition state. magtech.com.cn

Base/Nucleophile-Induced Opening : Strong, non-basic nucleophiles tend to attack the less sterically hindered C2 or C4 positions in a classic SN2 mechanism. magtech.com.cn

Radical-Mediated Opening : Radical reactions can also be regioselective. For example, cobalt-catalyzed ring-opening functionalization can selectively functionalize the C2 carbon. acs.org

Chemoselectivity is crucial when multiple reactive sites are present. The oxetane in this compound is a strained ether, while the side chain contains a less reactive, acyclic benzyl (B1604629) ether. This difference allows for selective reactions. For example, Lewis acid-catalyzed ring-opening is chemoselective for the strained oxetane ring. nih.govresearchgate.net Many reaction protocols developed for oxetane functionalization are compatible with benzyl ether protecting groups, highlighting the ability to selectively transform the oxetane ring. nih.govacs.org For instance, an enantioselective ring-opening of 3-substituted oxetanes with trimethylsilyl (B98337) bromide was shown to be compatible with a benzyl ether substituent on the substrate. nih.gov

Post-Cyclization Modification of Substituents

Modifying the existing benzyloxyethyl side chain is a more direct approach to creating derivatives of this compound.

The most common and synthetically useful transformation of the benzyloxyethyl side chain is the removal of the benzyl protecting group to unmask a primary alcohol. This deprotection is typically achieved through catalytic hydrogenation. This reaction cleaves the benzyl-oxygen bond while leaving the oxetane ring and the ethyl linker intact, yielding 3-(2-hydroxyethyl)oxetane .

ReactionReagent(s)ProductNotesReference(s)
DebenzylationH₂, Pd/C3-(2-Hydroxyethyl)oxetaneA standard and high-yielding method for benzyl ether cleavage. researchgate.net
DebenzylationBCl₃3-(2-Hydroxyethyl)oxetaneCan be used in tandem with cyclization in some systems. uni-hannover.de

This table illustrates common methods for the debenzylation of a benzyloxyethyl group to reveal a primary alcohol, a key step for further derivatization.

The product of debenzylation, 3-(2-hydroxyethyl)oxetane, is a versatile building block for introducing a wide range of chemical functionalities. The primary alcohol can be readily converted into other groups through standard organic transformations.

Oxidation : The alcohol can be oxidized to the corresponding aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) or to the carboxylic acid using stronger oxidizing agents like Jones reagent.

Substitution : The alcohol can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles (e.g., azides, amines, cyanides) to introduce nitrogen-containing and other functional groups.

Esterification/Etherification : The alcohol can react with carboxylic acids (or their activated derivatives) and alkyl halides to form a diverse library of esters and ethers, respectively.

These transformations enable the synthesis of a vast array of derivatives from a single precursor, which is a powerful strategy in areas like drug discovery. For example, the synthesis of libraries of bis-heterocyclic compounds often involves the transformation of hydroxyl groups on a core scaffold. nih.gov

Starting MaterialReaction TypeReagent(s)Functional Group IntroducedReference(s)
3-(2-Hydroxyethyl)oxetaneOxidationPCCAldehyde uni-hannover.de
3-(2-Hydroxyethyl)oxetaneEsterificationR-COOH, DCCEster scribd.com
3-(2-Hydroxyethyl)oxetaneTosylation, then Nucleophilic Substitution1. TsCl, Pyridine2. NaN₃Azide utexas.edu
3-(2-Hydroxyethyl)oxetaneEtherificationNaH, R-BrEther beilstein-journals.org

This table showcases the versatility of the 3-(2-hydroxyethyl)oxetane intermediate for introducing a variety of new chemical functionalities.

Reactivity Profiles and Mechanistic Investigations of Oxetanes

Ring-Opening Reactions of Oxetanes

The reactivity of the oxetane (B1205548) ring in 3-[2-(Benzyloxy)ethyl]oxetane is a consequence of its significant ring strain and the polarized nature of its carbon-oxygen bonds. beilstein-journals.org This stored energy facilitates ring-opening reactions under various conditions, which typically require activation by an acid (Lewis or Brønsted) to proceed efficiently. beilstein-journals.orgillinois.edu

Nucleophile-Induced Ring Opening

The ring-opening of this compound by nucleophiles is a fundamental process that leads to the formation of functionalized 1,3-diols. The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors. magtech.com.cn

Under neutral or basic conditions, strong nucleophiles will preferentially attack the less sterically hindered carbon atoms of the oxetane ring (the C2 and C4 positions) via an SN2 mechanism. magtech.com.cnresearchgate.net For a 3-substituted oxetane like this compound, both methylene (B1212753) carbons in the ring are potential sites of attack. The resulting product is a primary alcohol, formed by the cleavage of one of the C-O bonds.

In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, which activates the ring towards nucleophilic attack. rsc.org This activation allows for weaker nucleophiles to be used. magtech.com.cn The regiochemical outcome under acidic conditions is more complex. The reaction can proceed through a mechanism with significant SN1 character, where the nucleophile attacks the carbon atom that can better stabilize a partial positive charge. However, for monosubstituted oxetanes, attack at the less substituted carbon often remains the major pathway. magtech.com.cn

A variety of nucleophiles can be employed in these reactions, leading to a diverse range of products as detailed in the table below.

Nucleophile TypeExample NucleophileResulting Functional Group in Product
C-NucleophilesOrganolithium reagents, Grignard reagentsCarbon-carbon bond (forms a more complex alcohol)
N-NucleophilesAmines, AzidesAmino or Azido group
O-NucleophilesAlcohols, Water, Carboxylic acidsEther or Ester group
S-NucleophilesThiolsThioether group
Halogen NucleophilesHalide ions (e.g., from HCl, HBr)Halogen
Hydride NucleophilesLithium aluminum hydride (LiAlH₄)Reductive cleavage to an alcohol

Electrophile-Mediated Ring Opening

Electrophilic reagents, particularly Brønsted and Lewis acids, are crucial for activating the oxetane ring of this compound. acs.orgnih.gov The process begins with the coordination of the electrophile to the lone pair of electrons on the oxetane's oxygen atom. This step significantly weakens the C-O bonds and increases the electrophilicity of the ring carbons, making them susceptible to attack by even weak nucleophiles that may be present in the reaction medium (such as the solvent or the counter-ion of the acid). magtech.com.cn

The mechanism involves the formation of a transient oxonium ion. This intermediate can then undergo nucleophilic attack as described previously, or it can be the precursor to rearrangement and polymerization pathways. Strong Brønsted acids like triflic acid can catalyze the selective activation of oxetanes for reaction with nucleophiles like alcohols. rsc.org

Rearrangement and Ring Expansion Pathways

The inherent strain in the oxetane ring of this compound provides a thermodynamic driving force for rearrangement and ring-expansion reactions. acs.orgsioc-journal.cn These pathways are typically initiated under acidic conditions, which promote the formation of a carbocation intermediate or a species with significant carbocationic character.

Once the oxonium ion is formed, cleavage of a C-O bond can lead to a β-carbocation. This intermediate can then undergo various rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before being trapped by a nucleophile.

Ring expansion is another possible outcome, where the oxetane ring expands to a more stable five-membered ring, such as a tetrahydrofuran (B95107) derivative. acs.org This can occur through intramolecular processes, for instance, if a suitable neighboring group participates in the ring-opening. sioc-journal.cn The specific pathway taken—simple ring-opening, rearrangement, or ring expansion—depends on the structure of the oxetane, the reaction conditions, and the nature of the catalyst used. acs.org

Polymerization Mechanisms of Oxetane Monomers

This compound can serve as a monomer in ring-opening polymerization, leading to the formation of polyethers. The high ring strain energy of the oxetane ring is the primary driving force for this process. radtech.org The most common mechanism for oxetane polymerization is cationic ring-opening polymerization (CROP).

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization (CROP) is the principal method for polymerizing oxetane monomers like this compound. The polymerization is initiated by electrophilic species, typically strong Brønsted or Lewis acids, which can be generated from chemical initiators or photoinitiators. researchgate.net

The mechanism proceeds in three main stages:

Initiation : An initiator, such as a proton (H⁺) from a Brønsted acid, attacks the oxygen atom of the oxetane ring, forming a secondary oxonium ion. This active species can then react with another monomer molecule.

Propagation : The active center, an oxonium ion, reacts with the oxygen of an incoming monomer molecule in an SN2-type reaction. This opens the monomer's ring and transfers the cationic charge to the newly added unit, regenerating the oxonium ion at the end of the growing polymer chain. This process repeats, leading to the elongation of the polyether chain.

Termination/Chain Transfer : The polymerization can be terminated by reaction with a nucleophile (e.g., water) or through chain transfer reactions, where the active center is transferred to another molecule, such as the solvent or another monomer, which can start a new chain.

For some substituted oxetanes, particularly 3,3-disubstituted ones, the initially formed secondary oxonium ion can react with another monomer to form a stable, long-lived tertiary oxonium ion. radtech.org This can lead to a pronounced induction period where little polymerization occurs, followed by a rapid, exothermic reaction once enough energy is supplied to trigger the propagation step. tandfonline.comrpi.edu

Photoinitiated Polymerization Processes

Photoinitiated polymerization is a highly efficient method for curing coatings, inks, and adhesives based on oxetane monomers. radtech.org This process utilizes photoinitiators, such as diaryliodonium or triarylsulfonium salts, which generate a strong Brønsted acid upon exposure to ultraviolet (UV) light. rpi.edu This photogenerated acid then initiates the CROP of this compound.

The key steps in photoinitiated CROP are:

Photoinitiation : The photoinitiator absorbs UV radiation and undergoes photolysis to produce a superacid (e.g., HSbF₆, HPF₆).

Cationic Polymerization : The photogenerated acid initiates the CROP of the oxetane monomer as described in the section above.

A notable characteristic of the photoinitiated polymerization of some oxetanes is the presence of an induction period, which can be attributed to the formation of stable intermediate oxonium ions. tandfonline.comrpi.edu The polymerization rate and final conversion can be significantly enhanced by copolymerizing the oxetane with more reactive monomers, such as epoxides. radtech.org This "kick-starting" effect occurs because the more reactive comonomer polymerizes rapidly, generating heat and more reactive propagating species that can efficiently initiate the polymerization of the less reactive oxetane. radtech.orgresearchgate.netresearchgate.net

Controlled Polymerization and Kinetics

The controlled polymerization of oxetanes, including this compound, is predominantly achieved through cationic ring-opening polymerization (CROP). This process allows for the synthesis of polyethers with well-defined architectures and molecular weights. The kinetics of CROP of oxetanes can be complex and are influenced by several factors including the monomer structure, initiator system, and reaction conditions.

Detailed kinetic studies on the cationic photopolymerization of a structurally analogous monomer, 3-benzyloxymethyl-3-ethyl-oxetane, provide significant insights into the polymerization behavior of 3-substituted oxetanes with ether-containing side chains. radtech.org The polymerization, typically initiated by strong protic acids or Lewis acids, proceeds via an SN2 mechanism involving the nucleophilic attack of a monomer on the propagating tertiary oxonium ion. radtech.orgwikipedia.org

A common challenge in the cationic polymerization of some 3,3-disubstituted oxetanes is the observation of an induction period followed by rapid, autoaccelerated polymerization. radtech.org This phenomenon is attributed to the formation of a stable tertiary oxonium ion intermediate. Overcoming this kinetic barrier is crucial for achieving efficient polymerization. One effective strategy is the use of a "kick-starting" mechanism, where a more reactive monomer, such as a cycloaliphatic epoxide, is added. radtech.orgradtech.org This co-monomer can generate carbocationic species that rapidly initiate the ring-opening of the less reactive oxetane. radtech.org

The rate of polymerization and the final monomer conversion can be significantly enhanced by the addition of comonomers. For instance, the inclusion of 3,4-epoxycyclohexane carboxylate or diglycidylether of bisphenol A epoxy resin has been shown to dramatically improve the conversion of 3-benzyloxymethyl-3-ethyl-oxetane from as low as 17% to nearly 90%. radtech.orgscribd.com

Table 1: Effect of Comonomer on the Photopolymerization of 3-Benzyloxymethyl-3-ethyl-oxetane Data based on a structurally similar monomer.

Comonomer AddedComonomer Concentration (wt%)Final Monomer Conversion (%)
None017
3,4-Epoxycyclohexane Carboxylate5~90
Diglycidylether of Bisphenol A Epoxy Resin10~90
1,4-Butanediol Diglycidyl Ether10No significant effect

This interactive table is based on findings for a structurally related oxetane and illustrates the impact of comonomers on polymerization efficiency. radtech.org

Influence of Substituents on Reactivity (e.g., Benzyloxyethyl Group)

The nature of the substituent at the 3-position of the oxetane ring profoundly influences its reactivity in polymerization. The benzyloxyethyl group in this compound can exert both steric and electronic effects.

Sterically, the bulky benzyloxyethyl group can influence the approach of the incoming monomer to the propagating cationic center. The introduction of substituents on the oxetane ring can lead to a more puckered conformation, which can affect ring strain and, consequently, reactivity. acs.org For 3,3-disubstituted oxetanes, increased steric hindrance around the ring can sometimes lead to a higher ring strain, potentially increasing the driving force for ring-opening polymerization. uni-muenchen.de

Electronically, the ether oxygen in the benzyloxyethyl side chain can play a significant role. It can potentially interact with the cationic propagating center through intramolecular solvation, forming a temporary five- or six-membered ring. This interaction could stabilize the active center and influence the stereochemistry and rate of polymerization. While this can sometimes lead to a more controlled polymerization, it may also in some cases retard the propagation rate by forming a more stable, less reactive intermediate. The basicity of the ether oxygen in the side chain, being lower than that of the oxetane oxygen, is a critical factor in the extent of this interaction.

Advanced Computational and Theoretical Studies

Quantum Mechanical (QM) Studies of Electronic Structure and Strain

Quantum mechanical calculations are fundamental to understanding the electronic structure and inherent strain of the oxetane (B1205548) ring in 3-[2-(Benzyloxy)ethyl]oxetane. The parent oxetane molecule possesses a significant ring strain, estimated to be around 106-107 kJ·mol⁻¹ (25.5 kcal/mol), which is comparable to that of epoxides and a key driver of its reactivity. acs.orgbeilstein-journals.orgutexas.edu This strain arises from the deviation of its endocyclic bond angles from the ideal tetrahedral value of 109.5°. beilstein-journals.orgnih.gov

X-ray crystallography of unsubstituted oxetane reveals a slightly puckered conformation, with C-O bond lengths of approximately 1.46 Å and C-C bond lengths of 1.53 Å. acs.org The internal bond angles are compressed, with a C-O-C angle of about 90.2° and a C-C-C angle of 84.8°. acs.org

Table 1: Calculated Structural and Energetic Properties of Oxetane Rings

Property Unsubstituted Oxetane (Experimental/Calculated) This compound (Theoretical Projection)
Ring Strain Energy ~106 kJ/mol acs.org Expected to be similar, with minor variations due to substituent effects.
Puckering Angle ~8.7° (at 140 K) nih.gov Expected to be > 8.7° due to steric hindrance from the substituent. acs.orgutexas.edu
C-O-C Bond Angle ~90.2° acs.org Minor deviations expected to accommodate ring puckering.

| C-C-C Bond Angle | ~84.8° acs.org | Minor deviations expected to accommodate ring puckering. |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of chemical reactions involving oxetanes due to its favorable balance of computational cost and accuracy. nih.gov For this compound, DFT can be applied to elucidate the pathways of its characteristic reactions, most notably ring-opening polymerizations and nucleophilic additions.

In cationic ring-opening polymerization, for instance, DFT calculations can model the initial protonation or Lewis acid coordination to the oxetane oxygen, the subsequent ring-opening to form a carbocationic intermediate, and the propagation steps where another monomer attacks the active center. rsc.org These studies allow for the full optimization of geometries for reactants, transition states, intermediates, and products along the reaction coordinate. rsc.org By calculating the energies of these stationary points, activation energy barriers and reaction enthalpies can be determined, providing a quantitative picture of the reaction kinetics and thermodynamics. researchgate.netresearchgate.net

Theoretical calculations have been performed to shed light on the regioselectivity observed in the ring-opening of other substituted oxetanes, and similar methods could be applied here. bohrium.com For example, DFT could predict whether a nucleophile would preferentially attack the C2 or C4 position of the oxetane ring under specific conditions, explaining the regiochemical outcomes of reactions.

Table 2: Hypothetical DFT-Calculated Energy Profile for Acid-Catalyzed Ring-Opening

Reaction Step Species Relative Free Energy (kcal/mol)
1 Reactants (Oxetane + H⁺) 0.0
2 Transition State 1 (Protonation) Low Barrier
3 Protonated Oxetane Intermediate -ΔG
4 Transition State 2 (Ring-Opening) +ΔG‡ (Rate-determining step)
5 Carbocation Intermediate Variable

| 6 | Products (After Nucleophilic Attack) | Thermodynamically Favorable |

Molecular Modeling and Simulation of Reactivity

Molecular modeling and simulations, including molecular dynamics (MD), provide a dynamic view of the behavior of this compound. These methods can simulate the conformational landscape of the molecule, revealing the preferred orientations of the flexible benzyloxyethyl side chain relative to the oxetane ring. This information is critical in contexts like drug design, where the three-dimensional shape of a molecule dictates its interaction with biological targets. acs.org

Simulations can model how the molecule interacts with its environment, such as solvents or biological macromolecules. For instance, MD simulations can show how the polar oxetane ring acts as a hydrogen bond acceptor, a property that can enhance aqueous solubility and influence binding affinity. acs.org By modeling the molecule within the active site of an enzyme, researchers can predict binding modes and estimate binding free energies, guiding the design of more potent inhibitors.

Furthermore, reactivity simulations can explore the initial stages of chemical reactions. By simulating the approach of a reactant, such as a nucleophile or an electrophile, towards the oxetane ring, these models can identify favorable reaction pathways and predict how steric hindrance from the substituents might influence the reaction rate and selectivity. nih.gov

Table 3: Parameters Investigated via Molecular Modeling and Simulation

Parameter Simulation Method Insights Gained
Conformational Analysis Molecular Mechanics / MD Preferred 3D structure and flexibility of the side chain.
Solvation Properties MD with Explicit Solvent Interaction with water, hydrogen bonding potential, and solubility. acs.org
Binding Mode Prediction Molecular Docking / MD Orientation and interactions within a protein active site. acs.org

| Reaction Pathway Sampling | MD / Metadynamics | Initial dynamics of reactant approach and identification of low-energy reaction channels. |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of related compounds with their measured reactivity. nih.gov While specific QSRR studies for this compound were not found, a hypothetical QSRR model could be developed for a library of 3-substituted oxetanes to predict their reactivity in, for example, a ring-opening reaction.

To build such a model, a set of molecules including this compound would be synthesized, and their reaction rates under controlled conditions would be measured experimentally. Concurrently, a variety of molecular descriptors for each compound would be calculated using computational software. These descriptors are numerical representations of molecular properties. mdpi.com

The final step involves using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), to build a mathematical equation that links the descriptors to the observed reactivity. mdpi.comuliege.be A successful QSRR model could then be used to predict the reactivity of new, unsynthesized oxetane derivatives, accelerating the discovery of compounds with desired properties.

Table 4: Potential Molecular Descriptors for a QSRR Model of Oxetane Reactivity

Descriptor Class Example Descriptors Property Represented
Electronic Partial charge on oxygen, HOMO/LUMO energies Lewis basicity, susceptibility to electrophilic/nucleophilic attack.
Steric Molar volume, surface area, specific substituent constants (e.g., Taft Es) Steric hindrance around the reaction center.
Topological Connectivity indices (e.g., Kier & Hall) Molecular size, shape, and branching.

Applications of Oxetanes in Complex Molecule Synthesis

Oxetanes as Key Building Blocks in Organic Synthesis

The oxetane (B1205548) ring is no longer considered merely a reactive intermediate but a fundamental building block for constructing complex molecular architectures. beilstein-journals.orgacs.org Its utility stems from a unique set of physicochemical properties. The strained C–O–C bond angle exposes the oxygen's lone pair of electrons, making oxetanes excellent hydrogen-bond acceptors, often superior to other cyclic ethers and even many carbonyl groups. d-nb.infoacs.org This property, combined with increased polarity and metabolic stability, has made 3-substituted oxetanes particularly attractive in modern drug design. beilstein-journals.orgnih.gov

Pioneering work demonstrated that 3-substituted oxetanes can serve as effective isosteres—substitutes for other chemical groups with similar physical or chemical properties—for gem-dimethyl and carbonyl functionalities. beilstein-journals.orgacs.orgkara5.live Replacing a gem-dimethyl group with an oxetane can block metabolically vulnerable sites without the associated increase in lipophilicity, often leading to improved aqueous solubility. nih.govresearchgate.netchigroup.site As a carbonyl surrogate, the oxetane ring mimics the polarity and hydrogen-bonding capability but offers greater chemical and metabolic stability. d-nb.infochigroup.site

The synthesis of these crucial building blocks has also seen significant advancement. While classical methods like Williamson etherification and Paternò–Büchi cycloadditions are still relevant, the development of scalable syntheses for precursors like oxetan-3-one has been pivotal. beilstein-journals.orgnih.govchemrxiv.org Oxetan-3-one serves as a versatile precursor for a vast library of 3-substituted oxetanes through reactions such as reductive aminations, Grignard additions, and Horner–Wadsworth–Emmons reactions. acs.orgchemrxiv.orgthieme-connect.de

Table 1: Physicochemical Property Comparison of Functional Groups
Propertygem-Dimethyl GroupCarbonyl GroupOxetane RingReference
PolarityLow (Non-polar)HighHigh acs.orgnih.gov
Lipophilicity (LogP)IncreasesDecreasesDecreases (relative to gem-dimethyl) nih.govchigroup.site
H-Bond Acceptor StrengthNoneStrongVery Strong d-nb.infoacs.org
Metabolic StabilityCan be labile (C-H oxidation)Susceptible to reduction/additionGenerally High nih.govchigroup.site

Strategic Use in the Total Synthesis of Natural Products

Although the oxetane motif is relatively rare in nature, the compounds that do contain it often exhibit significant and interesting biological activities, making them compelling targets for total synthesis. beilstein-journals.orgnih.govillinois.edu The most famous example is Paclitaxel (Taxol®), a potent anticancer agent whose structure features a synthetically challenging oxetane D-ring. researchgate.netresearchgate.net The synthesis of Taxol has been a monumental achievement in organic chemistry, with the construction of the oxetane ring being a critical step in numerous synthetic routes. d-nb.infobeilstein-journals.org Computational and structural studies suggest the oxetane in Taxol serves to rigidify the core structure and acts as a key hydrogen-bond acceptor, both essential for its biological activity. researchgate.net

Other notable oxetane-containing natural products include merrilactone A, oxetin, and oxetanocin, each presenting unique synthetic challenges and possessing intriguing biological profiles. beilstein-journals.orgresearchgate.net The total synthesis of these molecules often requires innovative strategies for installing the strained four-membered ring. Common methods include:

Intramolecular Cyclization: Williamson etherification of a 1,3-diol derivative is a frequently used and reliable method. d-nb.infobeilstein-journals.org

[2+2] Photocycloaddition: The Paternò–Büchi reaction, involving the cycloaddition of a carbonyl compound and an alkene, offers a direct route to the oxetane core. beilstein-journals.org

Ring Expansion: The expansion of smaller rings, such as epoxides, using sulfur ylides (the Corey-Chaykovsky reaction) can be an effective strategy. beilstein-journals.orgillinois.edu

The pursuit of these natural products has not only yielded valuable bioactive compounds but has also driven the development of new synthetic methodologies for oxetane formation. beilstein-journals.orgnih.gov

Table 2: Examples of Oxetane-Containing Natural Products
Natural ProductSourceBiological ActivityReference
Paclitaxel (Taxol®)Pacific yew tree (Taxus brevifolia)Anticancer (microtubule stabilizer) acs.orgresearchgate.net
Merrilactone AIllicium merrillianumNeurotrophic activity beilstein-journals.orgresearchgate.net
OxetanocinBacillus megateriumAntiviral, Antibiotic researchgate.netresearchgate.net
OxetinStreptomyces sp.Amino acid antimetabolite, Herbicidal researchgate.netresearchgate.net

Design and Synthesis of Advanced Chemical Probes and Scaffolds

In medicinal chemistry, the oxetane ring has become a "privileged scaffold," a molecular framework that can provide high-affinity ligands for more than one type of biological target. acs.orgnih.gov Its incorporation into drug candidates is a modern strategy to fine-tune physicochemical properties such as solubility, lipophilicity (LogD), metabolic clearance, and the basicity (pKa) of nearby functional groups. acs.orgresearchgate.netnih.gov

The electron-withdrawing nature of the oxetane's oxygen atom can lower the pKa of adjacent amine groups, which can be beneficial for optimizing a drug's pharmacokinetic profile. pharmablock.com Furthermore, the rigid, three-dimensional nature of the ring can improve binding to target proteins by introducing favorable conformational constraints. nih.gov This has led to the design of advanced chemical probes and novel drug candidates where the oxetane is a key structural element. acs.orgnih.gov

The synthesis of these specialized scaffolds often relies on a building-block approach, utilizing readily available precursors like 3-aminooxetane and oxetan-3-one. acs.orgrsc.org These building blocks can be incorporated into larger molecules using standard synthetic transformations, such as amide couplings or reductive aminations, allowing chemists to systematically explore the chemical space around a lead compound. thieme-connect.deresearchgate.net The demonstrated stability of the oxetane core under a wide range of reaction conditions further enhances its utility in the multi-step synthesis of complex probes and drug candidates. rsc.org

Polymer Science Applications of Oxetane Monomers

In polymer science, oxetane monomers are valued for their ability to undergo cationic ring-opening polymerization (CROP). tandfonline.comtandfonline.comradtech.org This process is driven by the release of the high ring strain (107 kJ/mol) inherent in the four-membered ring. radtech.org The polymerization, typically initiated by strong acids or photo-acid generators, proceeds via a tertiary oxonium ion at the propagating chain end, leading to the formation of polyethers. researchgate.netwikipedia.org

Polymers derived from oxetane monomers, known as polyoxetanes, exhibit a range of useful properties. For instance, poly(3,3-bis(chloromethyl)oxetane), one of the first commercially developed oxetane polymers, was known for its high chemical resistance and thermal stability. radtech.orgwikipedia.org

The reactivity and properties of the resulting polymer can be tailored by the substituents on the oxetane monomer. oup.com Functional groups can be introduced on the side chains, allowing for the creation of functional polymers with specific properties for applications in coatings, adhesives, and sealants. radtech.orgradtech.orgresearchgate.net Photoinitiated CROP of oxetanes is particularly advantageous for applications in UV curing, as the polymerization is not inhibited by oxygen and exhibits low volumetric shrinkage compared to free-radical systems. radtech.orgrpi.edu While monofunctional oxetanes can undergo sluggish polymerization, their reactivity can be significantly enhanced through copolymerization with other monomers like epoxides or by adjusting reaction conditions. tandfonline.comrpi.edu

Table 3: Research Findings on Cationic Photopolymerization of Oxetane Monomers
Monomer/SystemInitiatorKey FindingReference
3,3-disubstituted oxetanesDiaryliodonium salt photoinitiatorDisplays an induction period followed by rapid, thermally accelerated frontal polymerization. tandfonline.com
Various oxetane monomersPhoto-acid generatorsPolymerization proceeds smoothly at room temperature; high reactivity and good physical properties of cured materials. radtech.org
Oxetane/Epoxy copolymerizationCationic photoinitiatorCopolymerization with epoxides can significantly shorten or eliminate the induction period and enhance conversion rates. rpi.edu
3,3'-(oxybis(methylene))bis(3-ethyloxetane) (DOX)UV/Electron BeamA highly reactive multifunctional monomer suitable for scalable, solvent-free synthesis and use in high-performance composites. radtech.org

Emerging Research Avenues and Future Outlook

Development of Sustainable and Green Synthetic Methodologies

The synthesis of oxetanes has traditionally relied on methods like the Paternò–Büchi cycloaddition and the Williamson etherification. nih.govbeilstein-journals.org While effective, these methods often present challenges, such as the need for high-energy UV light or the use of multi-step sequences to prepare starting materials, which can limit their practicality and environmental friendliness. nih.gov Consequently, a significant research thrust is the development of greener, more efficient synthetic strategies.

Recent advancements are moving towards methodologies that occur under milder conditions and improve atom economy. beilstein-journals.org One promising area is the use of visible-light-mediated Paternò–Büchi reactions, which offer a lower-energy alternative to traditional UV irradiation. beilstein-journals.org Another innovative approach involves the direct C–H functionalization of native alcohols to construct the oxetane (B1205548) ring, streamlining synthetic routes. nih.gov Photocatalysis is also being employed to achieve selective C-H activation under mild conditions, enabling new pathways for oxetane synthesis. researchgate.net Additionally, the reaction of trimethylene oxide with carbon dioxide represents another green chemistry approach to related carbonate structures. acs.org

MethodologyTraditional ApproachEmerging Green AlternativeKey Advantages of Green Alternative
Photochemical CycloadditionPaternò–Büchi reaction using UV lightVisible-light-mediated Paternò–Büchi reaction beilstein-journals.orgLower energy requirements, reduced side product formation. nih.gov
Intramolecular CyclizationWilliamson ether synthesis from 1,3-halohydrinsDirect C–H functionalization of alcohols nih.govReduces the number of synthetic steps, utilizes readily available starting materials. nih.gov
Catalytic MethodsLewis acid-catalyzed processesCopper-catalyzed conversion of epoxides news-medical.netHigh selectivity and novel transformations under milder conditions. news-medical.net

Chemo- and Regioselective Functionalization Under Mild Conditions

The inherent ring strain of oxetanes makes them susceptible to ring-opening reactions, a property that can be harnessed for further molecular elaboration. acs.orgtandfonline.com A key challenge and area of active research is controlling the chemo- and regioselectivity of these transformations, particularly under mild conditions to preserve sensitive functional groups.

Significant progress has been made in achieving selective functionalization. For instance, the inherent lithiation-directing ability of the oxetane oxygen has been exploited to achieve regioselective preparation of 2-aryloxetane scaffolds. semanticscholar.orgsemanticscholar.org Furthermore, photocatalytic methods have enabled the selective C-H activation at the C2 position of the oxetane ring, allowing for the introduction of various substituents while keeping the ring intact. researchgate.net The outcome of ring-opening reactions can be precisely controlled by the choice of nucleophile and the substitution pattern on the oxetane itself. tandfonline.com Researchers have also demonstrated that a wide array of chemical transformations, including oxidations and reductions, can be performed on pre-formed 3,3-disubstituted oxetanes, highlighting their stability and utility as synthetic platforms. chemrxiv.org

Functionalization StrategyDescriptionKey FeaturesRepresentative Example
Directed LithiationUtilizes the oxetane oxygen to direct metallation to a specific position.High regioselectivity for C2 functionalization under mild conditions. semanticscholar.orgsemanticscholar.orgPreparation of functionalized 2-aryloxetanes. semanticscholar.org
Photocatalytic C-H ActivationGenerates a radical at the α-position to the ether oxygen via photocatalysis. researchgate.netSelective functionalization at the C2 position, maintaining the oxetane ring. researchgate.netTrapping of α-oxy radicals with electron-poor olefins. researchgate.net
Nucleophilic Ring-OpeningCleavage of the oxetane ring by a nucleophile, driven by ring strain. tandfonline.comProduct outcome is dependent on the nucleophile and oxetane substitution pattern. tandfonline.comFluorine-directed opening to prepare tetrasubstituted fluoroalkenes. beilstein-journals.org

Integration of Machine Learning and AI in Oxetane Design and Synthesis

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

While much of the focus on oxetanes has been in medicinal chemistry, their unique reactivity and properties are also valuable in materials science. radtech.orgradtech.org The cationic ring-opening polymerization of oxetane monomers is a key area of interdisciplinary research, leading to the development of advanced polymers and materials. radtech.orgradtech.org

Compounds structurally related to 3-[2-(Benzyloxy)ethyl]oxetane, such as 3-benzyloxymethyl-3-ethyl-oxetane, have been investigated for their utility in cationic photopolymerization to create crosslinked networks. radtech.orgscribd.com Research has shown that the properties of these oxetane-based polymers can be finely tuned. For example, copolymerization with other monomers like epoxides (oxiranes) can significantly enhance the polymerization kinetics and improve the physical characteristics of the final material, such as the glass transition temperature and Young's modulus. radtech.orguvebtech.com These customizable materials have potential applications in optics, electronic displays, and the development of self-repairing systems. radtech.org The incorporation of the rigid, polar oxetane unit into polymer backbones is a promising strategy for creating new materials with tailored thermal and mechanical properties.

Polymer SystemEffect of Co-MonomerResulting Property Change
Poly(3-benzyloxymethyl-3-ethyl-oxetane)Addition of Diglycidylether of bisphenol A epoxy resinImproved conversion, higher glass transition temperature, and increased Young's modulus. radtech.org
Poly(3-benzyloxymethyl-3-ethyl-oxetane)Addition of 3,4-epoxycyclohexane carboxylateSignificant improvement in monomer conversion from ~17% to ~90%. radtech.org
Cycloaliphatic Epoxide PolymerAddition of various oxetane monomersImproved epoxide conversion and drastically lowered glass transition temperature (Tg). uvebtech.com

Q & A

Q. What are the common synthetic routes for preparing 3-[2-(Benzyloxy)ethyl]oxetane?

The synthesis of this compound typically involves multi-step strategies focusing on functionalizing the oxetane ring. Key methods include:

  • Coupling Reactions : Benzyloxyethyl groups can be introduced via nucleophilic substitution or Mitsunobu reactions. For example, reacting 3-hydroxymethyloxetane with a benzyl-protected alcohol using carbodiimide coupling agents (e.g., DCC) in anhydrous dichloromethane .
  • Oxetane Ring Formation : Cyclization of 1,3-diols using acid catalysts (e.g., p-toluenesulfonic acid) to form the oxetane core, followed by benzyloxyethyl functionalization .
  • Protection/Deprotection Strategies : Temporary protection of hydroxyl groups (e.g., with tert-butyldimethylsilyl chloride) to prevent side reactions during synthesis .

Q. How can the purity and structural integrity of this compound be verified?

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard .
  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^{13}C NMR confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and benzyloxyethyl substituents (δ ~4.3 ppm for -OCH2_2-) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]+^+ at m/z calculated for C12_{12}H16_{16}O3_3Na: 231.0997) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates in nucleophilic substitutions .
  • Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
  • Temperature Control : Lower temperatures (0–5°C) minimize oxetane ring-opening side reactions, while higher temperatures (50–60°C) accelerate coupling steps .
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress (e.g., disappearance of hydroxyl peaks at ~3400 cm1^{-1}) .

Q. What strategies are effective in resolving contradictory data regarding the compound’s stability?

  • Condition-Specific Stability Studies :
    • Thermal Stability : TGA/DSC analysis reveals decomposition thresholds (e.g., oxetane derivatives degrade above 150°C) .
    • pH Sensitivity : Hydrolytic stability tests in buffered solutions (pH 1–13) show oxetane ring stability under neutral conditions but degradation in strong acids/bases .
  • Comparative Kinetics : Competing degradation pathways (e.g., ring-opening vs. oxidation) are quantified using HPLC-MS to identify dominant mechanisms .
  • Computational Modeling : Density functional theory (DFT) predicts bond dissociation energies and reactive sites, aligning with experimental degradation products .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Molecular docking with target proteins (e.g., kinases) identifies favorable interactions between the benzyloxyethyl group and hydrophobic binding pockets .
  • QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates substituent electronegativity (e.g., nitro or amino groups) with cytotoxicity .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~2.5 for optimal blood-brain barrier penetration) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Reproducibility Checks : Validate protocols using identical reagents (e.g., anhydrous DMF vs. technical grade) and equipment (e.g., Schlenk line vs. open-flask conditions) .
  • Byproduct Identification : LC-MS or GC-MS detects trace impurities (e.g., ring-opened diols) that reduce yields .
  • Statistical Design : Use response surface methodology (RSM) to isolate critical variables (e.g., catalyst loading, solvent volume) .

Methodological Best Practices

Q. What techniques are recommended for characterizing the compound’s stereochemistry?

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB .
  • Vibrational Circular Dichroism (VCD) : Assigns absolute configuration by comparing experimental and simulated spectra .
  • NOESY NMR : Detects spatial proximity between benzyl protons and oxetane methyl groups to confirm conformation .

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